molecular formula C7H4F3IO B172605 2-Iodo-5-(Trifluoromethyl)phenol CAS No. 102771-00-6

2-Iodo-5-(Trifluoromethyl)phenol

Cat. No. B172605
M. Wt: 288.01 g/mol
InChI Key: CWSAPAHVCIIVDH-UHFFFAOYSA-N
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Description

2-Iodo-5-(Trifluoromethyl)phenol is a chemical compound with the CAS Number: 102771-00-6 . It has a molecular weight of 288.01 and its IUPAC name is 2-iodo-5-(trifluoromethyl)phenol .


Synthesis Analysis

The synthesis of 2-Iodo-5-(Trifluoromethyl)phenol is typically achieved through the following steps :


Molecular Structure Analysis

The InChI Code of 2-Iodo-5-(Trifluoromethyl)phenol is 1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H . The InChI key is CWSAPAHVCIIVDH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Iodo-5-(Trifluoromethyl)phenol is a powder that is stored at room temperature . It has a melting point of 48-49°C .

Scientific Research Applications

Iodination Processes and Base Selection

  • The iodination of certain benzonitrile compounds, including those related to 2-Iodo-5-(Trifluoromethyl)phenol, was studied under continuous flow conditions. Different bases were tested, such as LDA and PhLi, to optimize the production of desired iodinated regioisomers. This research provides insights into the selective formation of specific iodinated products, which has implications in various chemical synthesis processes (Dunn et al., 2018).

Electrophilic Trifluoromethylation Reactions with Phenols

  • A study on the electrophilic trifluoromethylation of phenols using a hypervalent iodine reagent revealed the formation of various trifluoromethylated products. This research is crucial for understanding the reactivity of hypervalent iodine compounds with phenols, which has significant implications in organic synthesis (Stanek, Koller, & Togni, 2008).

Non-Phenolic Oxidative Coupling

  • Phenol ether derivatives, including those related to 2-Iodo-5-(Trifluoromethyl)phenol, were studied for their reactivity with a hypervalent iodine reagent, phenyliodine(III) bis(trifluoroacetate). This research offers insights into the biaryl coupling reactions of phenol ether derivatives, which are important in the development of various organic compounds (Kita et al., 1996).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Research on iridium(iii) complexes with ligands related to 2-Iodo-5-(Trifluoromethyl)phenol showed potential applications in OLEDs. The study focused on how different ligands affect the emission properties of these complexes, which is critical for the development of advanced materials for OLED technology (Jing, Zhao, & Zheng, 2017).

Iodination of Phenols in Drinking Water Disinfection

  • The reactions of iodine and phenol, including 2-Iodo-5-(Trifluoromethyl)phenol, were investigated in the context of disinfecting potable water for spacecraft use. This study provides essential data on the formation of iodophenols and their sensory properties, which is crucial for ensuring safe drinking water in space missions (Dietrich et al., 1999).

Chemistry of Polyvalent Iodine

  • A comprehensive review on the chemistry of polyvalent iodine compounds, which include 2-Iodo-5-(Trifluoromethyl)phenol derivatives, highlights their importance in organic synthesis. This includes their applications in various oxidative transformations, contributing significantly to the field of synthetic chemistry (Zhdankin & Stang, 2008).

Safety And Hazards

This compound is considered hazardous and has been assigned the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-iodo-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSAPAHVCIIVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550520
Record name 2-Iodo-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-(Trifluoromethyl)phenol

CAS RN

102771-00-6
Record name 2-Iodo-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-5-(trifluoromethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A toluene (200.0 mL) solution of 3-trifluoromethylphenol (16.6 g) was added dropwise to a toluene (300.0 mL) suspension of sodium hydride (7.1 g) under ice cooling. The reaction mixture was stirred at the same temperature for 30 minutes, and iodine (26.0 g) was then added thereto. The solution was stirred at room temperature for 12 hours. Subsequently, 3 N hydrochloric acid was added to the solution so that the pH of the solution was adjusted to 2. The solution was extracted with ethyl acetate. The organic layer was sequentially washed with water and a saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The title crude compound (30.8 g) was obtained as pale yellow oil.
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26 g
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16.6 g
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7.1 g
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300 mL
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200 mL
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Synthesis routes and methods II

Procedure details

To a round bottom flask under N2 was added 14.2 g (0.296 mole) of sodium hydride, 50% in oil. The NaH was washed twice with hexane, and 33.15 g (0.205 mole) of m-trifluoromethylphenol in 1 liter of toluene was added. After five minutes 51.9 g (0.205 mole) of iodine was added all at once, and the solution allowed to stir overnight. The reaction was poured into 3N HCl, ether added, and the separated organic layer washed with water, brine and dried with MgSo4. The solvent was evaporated in vacuo to give 60.3 g (100% yield) of 2-iodo-5-trifluoromethylphenol, mp 36°-38° C.
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14.2 g
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33.15 g
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1 L
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51.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Selliah, A Dantanarayana, K Haggard… - Journal of Labelled …, 2001 - Wiley Online Library
… 2-Iodo-5-trifluoromethyl-phenol (2). To a stirred suspension of NaH (60% dispersion in oil, 9.2 g, 0.23 mol,) in toluene (800 mL) was added 3-trifluoromethylphenol (26.6 g, 0.164 mol). …
YE Türkmen, VH Rawal - The Journal of organic chemistry, 2013 - ACS Publications
In the course of a search for new classes of hydrogen bonding catalysts, we have examined diarylacetylenediols as potential catalysts for the Diels–Alder reaction. General and efficient …
Number of citations: 25 pubs.acs.org
L Zhang - Synthesis, 2023 - thieme-connect.com
An efficient method for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones via ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols has been …
Number of citations: 0 www.thieme-connect.com
H Yoon, H Yoon - Palladium and Nickel Catalyzed Transformations …, 2020 - Springer
In Chap. 2, a Pd-catalyzed diastereoselective anion capture cascade reaction is discussed. Building on the Pd-catalyzed carboiodination reaction en route to (+)-corynoline, a Pd-…
Number of citations: 0 link.springer.com

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